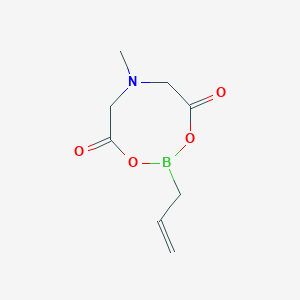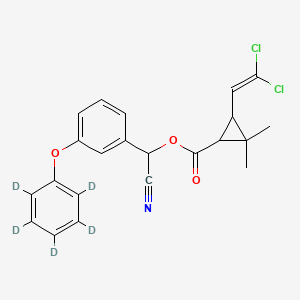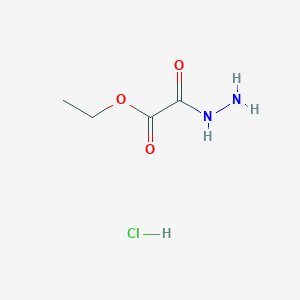
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene is a chiral organophosphorus compound that features a ferrocene backbone. This compound is notable for its applications in asymmetric catalysis, where it serves as a ligand in various catalytic processes. The presence of the bulky t-butylthio group and the diphenylphosphino group contributes to its unique steric and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the t-butylthio group. This can be achieved through a substitution reaction where a suitable t-butylthio reagent is used.
Introduction of the Diphenylphosphino Group: The next step involves the introduction of the diphenylphosphino group. This is often done through a lithiation reaction followed by the addition of a diphenylphosphine reagent.
Resolution of Enantiomers: The final step is the resolution of the enantiomers to obtain the (Rp)-enantiomer. This can be achieved using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its neutral ferrocene form.
Substitution: The t-butylthio and diphenylphosphino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the neutral ferrocene compound.
Substitution: Formation of various substituted ferrocene derivatives.
Wissenschaftliche Forschungsanwendungen
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which (Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates to metal centers, influencing the reactivity and selectivity of the catalytic reactions. The bulky t-butylthio group and the diphenylphosphino group create a unique steric environment that enhances the enantioselectivity of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Sp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene: The enantiomer of the (Rp)-compound, used in similar catalytic applications.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis, but lacks the t-butylthio group.
2-(Diphenylphosphino)ferrocene: Similar structure but without the t-butylthio group.
Uniqueness
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene is unique due to the presence of both the t-butylthio and diphenylphosphino groups, which provide a distinct steric and electronic environment. This uniqueness makes it particularly effective in asymmetric catalysis, offering higher enantioselectivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C26H27FePS |
|---|---|
Molekulargewicht |
458.4 g/mol |
InChI |
InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H; |
InChI-Schlüssel |
IHULVPNADBGKMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)






![3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide](/img/structure/B12053035.png)
![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)

![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053048.png)



